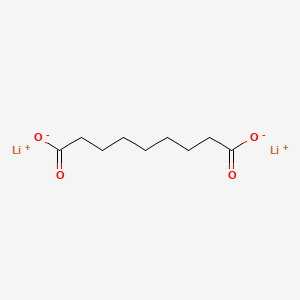
Nonanedioic acid, dilithium salt
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Nonanedioic acid, dilithium salt, also known as Dilithium azelate or Azelaic acid dilithium salt, is a chemical compound with the molecular formula C9H14Li2O4 . It is registered under the CAS number 38900-29-7 .
Molecular Structure Analysis
The molecular structure of this compound is represented by the InChI string:InChI=1S/C9H16O4.2Li/c10-8(11)6-4-2-1-3-5-7-9(12)13;;/h1-7H2,(H,10,11)(H,12,13);; . This represents a molecule with nine carbon atoms, fourteen hydrogen atoms, four oxygen atoms, and two lithium atoms . Physical And Chemical Properties Analysis
The molecular weight of this compound is 200.090 . Unfortunately, specific physical and chemical properties such as melting point, boiling point, and solubility were not found in the available sources.Aplicaciones Científicas De Investigación
Safer and Greener Lithium-Ion Batteries
- A study by Wang et al. (2019) discusses the use of a dilithium salt as an additive in lithium-ion batteries. This salt offsets the loss of lithium during use, enhancing the battery's initial Coulombic efficiency and contributing to safer, greener battery technology (Wang, Zhang, Hong, & Lai, 2019).
Synthesis of Fluorinated Unsaturated Compounds
- Talalaeva et al. (1965) reported the application of aliphatic dilithium compounds in synthesizing fluorinated dienes. This research led to the first-time preparation of specific fluorinated compounds (Talalaeva, Petrii, Zimin, & Kochetkov, 1965).
Catalytic Formation of Polypropylene
- Razavi and Ferrara (1992) explored the use of dilithium salts in preparing complexes that catalyze the polymerization of propylene to syndiotactic polypropylene. This showcases the role of these salts in advanced materials synthesis (Razavi & Ferrara, 1992).
Regioselective Lithiation
- The study by Hui-Wen et al. (1989) found that the dilithium salt of 2-methyl-3-thiophenecarboxylic acid was produced regioselectively, leading to the formation of various compounds. This highlights its use in precise chemical synthesis (Hui-Wen, Hirose, Shirai, & Kumamoto, 1989).
Production of Biopolyesters
- A 2019 study by Lee et al. investigated the biosynthesis of 1,9-nonanedioic acid from oleic acid using a recombinant Corynebacterium. This acid was used for producing biopolyesters, showing the potential of dilithium salts in sustainable material production (Lee, Kang, Kim, Seo, Pyo, & Park, 2019).
Electrochemical Energy Storage
- Renault et al. (2011) evaluated pyromellitic diimide dilithium salt as an electrode material for Li-ion batteries. This material demonstrated good capacity and stability, suggesting its use in energy storage technologies (Renault, Geng, Dolhem, & Poizot, 2011).
Safety and Hazards
Propiedades
Número CAS |
38900-29-7 |
|---|---|
Fórmula molecular |
C9H16LiO4 |
Peso molecular |
195.2 g/mol |
Nombre IUPAC |
dilithium;nonanedioate |
InChI |
InChI=1S/C9H16O4.Li/c10-8(11)6-4-2-1-3-5-7-9(12)13;/h1-7H2,(H,10,11)(H,12,13); |
Clave InChI |
RAOMROVPLONYOQ-UHFFFAOYSA-N |
SMILES |
[Li+].[Li+].C(CCCC(=O)[O-])CCCC(=O)[O-] |
SMILES canónico |
[Li].C(CCCC(=O)O)CCCC(=O)O |
Otros números CAS |
38900-29-7 |
Descripción física |
Liquid; OtherSolid |
Pictogramas |
Irritant |
Números CAS relacionados |
123-99-9 (Parent) |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![Cyclohexanamine, 4-[(4-aminocyclohexyl)methyl]-N-[4-[(4-aminocyclohexyl)methyl]cyclohexyl]-](/img/structure/B1614873.png)
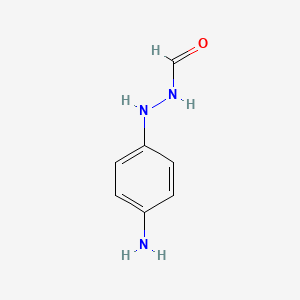





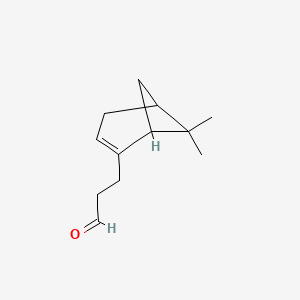
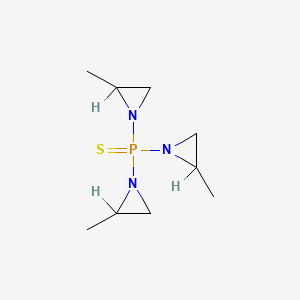
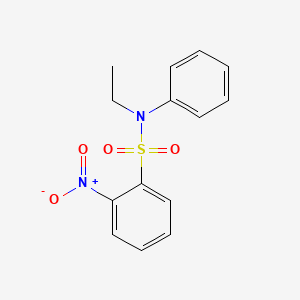
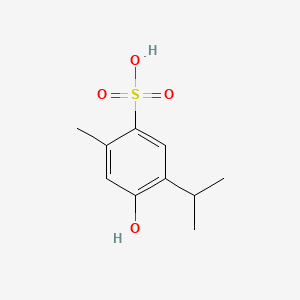
![2H-Naphth[1,8-cd]isothiazole-3,5-disulfonic acid, 1,1-dioxide](/img/structure/B1614890.png)
